molecular formula C18H19BrN2O2 B269436 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

Katalognummer B269436
Molekulargewicht: 375.3 g/mol
InChI-Schlüssel: CRHFKPKKBJVIJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS). It has been widely studied for its potential therapeutic applications in cancer treatment. In

Wirkmechanismus

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide binds to the active site of GLS and inhibits its enzymatic activity. This leads to a decrease in glutamate production and an accumulation of glutamine, which can be toxic to cancer cells. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to selectively target the kidney isoform of GLS (KGA), which is highly expressed in cancer cells, but not the liver isoform (LGA), which is essential for normal cellular function. The selectivity of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for KGA over LGA makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to suppress tumor growth in animal models of cancer. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its high yield and purity, selectivity for KGA over LGA, and minimal toxicity to normal cells and tissues. However, 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has some limitations, including its relatively low potency and the need for further optimization to enhance its efficacy and pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide research, including:
1. Development of more potent and selective GLS inhibitors based on the structure of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide.
2. Exploration of the use of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide in combination with other anticancer agents to enhance their efficacy and reduce their side effects.
3. Investigation of the role of GLS in other diseases, such as neurodegenerative disorders and metabolic diseases.
4. Development of imaging agents based on 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for non-invasive detection of GLS activity in vivo.
5. Optimization of the pharmacokinetic properties of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide for clinical use.
In conclusion, 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide is a promising candidate for cancer therapy, with selective inhibition of GLS and minimal toxicity to normal cells and tissues. Further research is needed to optimize its efficacy and pharmacokinetic properties, as well as explore its potential applications in other diseases.

Synthesemethoden

The synthesis of 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide involves several steps, starting from the reaction between 4-aminobenzoyl chloride and tert-butyl carbamate to form 4-[(tert-butylamino)carbonyl]benzoic acid. This intermediate is then converted into 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide through a series of reactions involving bromination, coupling, and cyclization. The final product is obtained in high yield and purity, making it suitable for further research and development.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. GLS is an enzyme that plays a crucial role in cancer cell metabolism, as it catalyzes the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. Inhibition of GLS by 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has been shown to selectively target cancer cells, as they are more dependent on glutamine metabolism than normal cells. 2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide has also been studied for its potential use in combination with other anticancer agents, such as cisplatin and paclitaxel, to enhance their efficacy and reduce their side effects.

Eigenschaften

Produktname

2-bromo-N-{4-[(tert-butylamino)carbonyl]phenyl}benzamide

Molekularformel

C18H19BrN2O2

Molekulargewicht

375.3 g/mol

IUPAC-Name

2-bromo-N-[4-(tert-butylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-18(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,23)(H,21,22)

InChI-Schlüssel

CRHFKPKKBJVIJO-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Kanonische SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.